molecular formula C12H19N3 B1522762 1-Azido-3,5-dimethyladamantane-d6 CAS No. 1185104-90-8

1-Azido-3,5-dimethyladamantane-d6

Cat. No.: B1522762
CAS No.: 1185104-90-8
M. Wt: 211.34 g/mol
InChI Key: YRFQAPSVRBSXEB-QSVQJYFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azido-3,5-dimethyladamantane-d6 is a deuterated derivative of 1-Azido-3,5-dimethyladamantane. This compound is characterized by the presence of an azido group attached to the adamantane core, which is further substituted with two methyl groups. The deuterium atoms replace the hydrogen atoms, making it a stable isotope-labeled compound. It has a molecular formula of C12H13D6N3 and a molecular weight of 211.34 g/mol .

Preparation Methods

The synthesis of 1-Azido-3,5-dimethyladamantane-d6 typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,5-dimethyladamantane.

    Introduction of Deuterium: The hydrogen atoms in 3,5-dimethyladamantane are replaced with deuterium atoms through a deuteration process.

Chemical Reactions Analysis

1-Azido-3,5-dimethyladamantane-d6 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Azido-3,5-dimethyladamantane-d6 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Azido-3,5-dimethyladamantane-d6 is primarily related to its azido group. The azido group can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

1-Azido-3,5-dimethyladamantane-d6 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of deuterium labeling and the presence of an azido group, making it a valuable tool in various scientific research applications.

Properties

CAS No.

1185104-90-8

Molecular Formula

C12H19N3

Molecular Weight

211.34 g/mol

IUPAC Name

(3R,5S)-1-azido-3,5-bis(trideuteriomethyl)adamantane

InChI

InChI=1S/C12H19N3/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)14-15-13/h9H,3-8H2,1-2H3/t9?,10-,11+,12?/i1D3,2D3

InChI Key

YRFQAPSVRBSXEB-QSVQJYFQSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@]12CC3C[C@](C1)(CC(C3)(C2)N=[N+]=[N-])C([2H])([2H])[2H]

SMILES

CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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